(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced through a protection reaction, which typically involves the use of benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and infections.
Organic Synthesis: The compound’s unique structure makes it a valuable building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((Methoxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- (S)-2-((Ethoxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- (S)-2-((Propoxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Uniqueness
(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its benzyloxycarbonyl group, which provides specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3S)-2-phenylmethoxycarbonyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C17H22N2O4/c20-15(21)14-10-17(6-8-18-9-7-17)12-19(14)16(22)23-11-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,20,21)/t14-/m0/s1 |
InChI Key |
MSYSBTINOGSNPG-AWEZNQCLSA-N |
Isomeric SMILES |
C1CNCCC12C[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CNCCC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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